molecular formula C19H21N3O4S B2963339 ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate CAS No. 946324-41-0

ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2963339
CAS No.: 946324-41-0
M. Wt: 387.45
InChI Key: NDXGZOKTVTWNPT-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido bridge to a partially saturated quinazolinone ring system.

Properties

IUPAC Name

ethyl 4-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)11-27-17-14-5-3-4-6-15(14)21-19(25)22-17/h7-10H,2-6,11H2,1H3,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGZOKTVTWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl and acetamido groups. The final step involves esterification to form the ethyl benzoate derivative. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is part of a broader class of compounds known for their pharmacological activities. Its structure suggests potential as a lead compound in drug development targeting various diseases.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. The presence of the hexahydroquinazoline moiety in this compound may enhance its efficacy against cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Activity

The compound's structure includes functional groups that may contribute to anti-inflammatory effects. Inhibitors targeting cyclooxygenase enzymes (COX) are crucial in managing inflammation-related conditions. Compounds with similar structures have demonstrated COX inhibitory activity, suggesting that this compound could also possess this property .

Pharmacological Applications

The pharmacological profile of this compound includes potential roles as an analgesic and anti-inflammatory agent.

Pain Management

Given its possible COX inhibitory properties, this compound may serve as a non-steroidal anti-inflammatory drug (NSAID) candidate. The ability to reduce pain and inflammation without the side effects associated with traditional NSAIDs is a significant advantage .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinazoline derivatives against neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase activity and protecting neuronal cells from oxidative stress .

Biological Research Applications

The compound is also valuable in biological research for studying enzyme inhibition and cellular signaling pathways.

Enzyme Inhibition Studies

This compound can be utilized to investigate its effects on various enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to insights into new therapeutic targets .

Cellular Signaling Pathways

Research involving this compound may provide valuable data regarding its influence on cellular signaling pathways associated with inflammation and cancer progression. Such studies are critical for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound is compared below with its closest analog, ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS: 932457-66-4), and other sulfanyl acetamido derivatives.

Property Target Compound Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Core Structure Hexahydroquinazolinone (saturated 6-membered ring) Dihydroquinazoline (partially unsaturated) 1,3,4-oxadiazole-thiol scaffold
Substituents - Sulfanyl (-S-) at position 4
- No aromatic substituents on quinazolinone
- Chloro (-Cl) at position 6
- Phenyl (-C₆H₅) at position 4
- Indol-3-ylmethyl group
- Sulfanyl-acetamido linkage
Molecular Formula Not explicitly provided (inferred: ~C₁₉H₂₁N₃O₃S) C₂₅H₂₀ClN₃O₄ C₁₀H₁₁N₃O (base structure)
Molecular Weight Estimated ~380–400 g/mol 461.9 g/mol 189–380 g/mol (varies by substituent)
Functional Groups - Ester
- Acetamido
- Sulfanyl
- Hexahydroquinazolinone
- Ester
- Acetamido
- Chloro
- Phenyl
- Oxadiazole
- Sulfanyl
- Indole

Impact of Structural Variations

  • Hexahydroquinazolinone vs. Dihydroquinazoline: The saturated hexahydro ring in the target compound likely reduces π-π stacking interactions compared to the aromatic dihydroquinazoline in the analog from . This may alter solubility and membrane permeability .
  • Sulfanyl vs.
  • Oxadiazole vs. Quinazolinone: Compounds with oxadiazole-thiol scaffolds () exhibit distinct electronic profiles, favoring interactions with metalloenzymes or redox-active biological targets .

Physicochemical and Pharmacological Properties

  • Solubility: The hexahydroquinazolinone’s saturation may improve aqueous solubility compared to aromatic analogs, though the ester group could limit this .
  • Stability : Sulfanyl groups are prone to oxidation, suggesting the target compound may require stabilization under acidic or oxidative conditions.

Computational and Experimental Similarity Analyses

Structural Similarity Metrics

  • Tanimoto Coefficient: Applied to binary fingerprints, this coefficient () would highlight shared functional groups (e.g., acetamido, ester) between the target and its analogs. However, divergent cores (quinazolinone vs. oxadiazole) would reduce similarity scores .
  • Graph-Based Comparison : Using methods described in , the target compound’s graph (atoms/bonds) would show maximal overlap with the analog but minimal overlap with oxadiazole derivatives due to core heterocycle differences .

Biological Activity

Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological activity based on recent studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Antileishmanial Activity : Studies have indicated effective inhibition against Leishmania species.
  • Cytotoxicity : Evaluations have been conducted to assess its toxicity on human cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against several bacterial strains with notable results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antileishmanial Activity

Research has highlighted the effectiveness of this compound against Leishmania species. In a study evaluating its antileishmanial properties:

CompoundLC50 (µM) against L. braziliensisLC50 (µM) against L. mexicana
Ethyl 4-{...}benzoate111

The results indicate that ethyl 4-{...}benzoate exhibits higher activity than traditional treatments like metronidazole.

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using human cell lines. The IC50 values obtained were as follows:

Cell LineIC50 (µM)
HepG2 (liver cancer)25
MCF7 (breast cancer)30

These results suggest moderate cytotoxicity and warrant further investigation into its safety profile.

The mechanism by which ethyl 4-{...}benzoate exerts its biological effects is not fully understood. However, it is hypothesized that the sulfanyl group may play a critical role in the interaction with biological targets within pathogens.

Q & A

Q. What synthetic routes are commonly employed for the preparation of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate, and how is purity validated?

The compound is synthesized via multi-step reactions involving:

  • Amide coupling : Reacting 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetic acid with ethyl 4-aminobenzoate using coupling agents like DCC or EDC in anhydrous conditions.
  • Reflux conditions : Ethanol or DMF is used as a solvent under reflux (4–6 hours) to drive the reaction to completion .
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol/water mixtures.
  • Purity validation : Thin-layer chromatography (TLC) with chloroform/methanol (10:0.5) as the mobile phase and melting point analysis .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, amide I/II bands at ~1650/1550 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, hexahydroquinazolinyl protons at δ 1.5–3.0 ppm). ¹³C-NMR confirms carbonyl carbons (ester at ~165 ppm, amide at ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • First-aid measures :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin/eye contact : Rinse with copious water for 15 minutes; seek medical attention .
  • PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid aerosolization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is used for refinement?

  • Single-crystal growth : Slow evaporation of saturated solutions in ethanol or DMSO at 25°C .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K; data processed using SHELX (SHELXL for refinement, SHELXS for structure solution).
  • Refinement metrics : R-factor < 0.05, wR₂ < 0.15, and C–C bond length deviations < 0.005 Å ensure accuracy .

Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be addressed methodologically?

  • Dose-response validation : Repeat assays with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and multiple bacterial strains (e.g., S. aureus, E. coli) .
  • Control compounds : Compare with known antibiotics (e.g., ciprofloxacin) to calibrate inhibition zones.
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to resolve variability in triplicate experiments .

Q. What computational approaches predict degradation pathways and environmental persistence of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites for oxidation .
  • Molecular dynamics (MD) simulations : Simulate hydrolysis in aqueous environments (e.g., water models like TIP3P) to estimate half-life .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazolinone ring) with biodegradability .

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